Sulfallate
Description
Contextualizing Sulfallate within Agricultural Chemistry Research Paradigms
This compound (PubChem CID: 7216), also known by its trade name Vegadex, is a synthetic organic compound classified as a dithiocarbamate (B8719985), a subclass of thiocarbamate herbicides nih.govherts.ac.ukfishersci.atnih.gov. Introduced in 1954, it served primarily as a pre-emergence selective herbicide wikipedia.orgwikipedia.org. Its main agricultural application involved controlling annual grasses and certain broadleaf weeds in a variety of crops, including vegetables, fruits, barley, wheat, peas, lentils, rye, maize, beets, brassicas, carrots, and onions herts.ac.ukwikipedia.orgherts.ac.uk. The development and widespread use of compounds like this compound were integral to the rapid expansion of chemical agriculture following World War II, a period characterized by an urgent need to enhance food production and manage agricultural pests efficiently herts.ac.ukmitoproteome.org. Agricultural chemistry research during this era focused heavily on synthesizing and deploying novel chemical agents to maximize crop yields and minimize losses due to weeds and other pests mitoproteome.orguni.lu.
Evolution of Research Focus on Thiocarbamate Herbicides
Thiocarbamate derivatives emerged as a significant class of pesticides during and after World War II herts.ac.uknih.gov. These compounds, including this compound, were predominantly utilized as graminicides, meaning they were effective against grassy weeds, and were typically incorporated into the soil before crop emergence herts.ac.ukcenmed.commade-in-china.comchem960.comherts.ac.uk.
Research into thiocarbamate herbicides revealed their distinctive mode of action: they primarily interfere with the biosynthesis of fatty acids and lipids in susceptible plants, specifically inhibiting the synthesis of very long chain fatty acids (VLCFA) made-in-china.comnih.govnih.govnih.gov. This disruption is crucial for the formation of components like surface waxes and suberin, essential for plant growth and development nih.govnih.gov.
The evolution of research on thiocarbamates also encompassed understanding their environmental fate and metabolic pathways. These herbicides are generally not persistent in soil and undergo various forms of degradation, including significant microbial degradation nih.gov. They can also be metabolized in organisms through pathways such as sulfoxidation, followed by conjugation with glutathione (B108866) nih.gov.
Several other prominent thiocarbamate herbicides were developed and widely adopted, each with specific applications:
| Compound Name | Primary Crop Usage (Examples) | PubChem CID |
| EPTC | Maize, alfalfa, beans, potatoes wikipedia.orgcenmed.com | 12968 uni.lufishersci.pt |
| Butylate | Maize cenmed.com | 16181 herts.ac.uknih.gov |
| Molinate | Rice nih.govcenmed.com | 16653 nih.govuni.lu |
| Thiobencarb | Rice cenmed.commade-in-china.comwikipedia.org | 34192 nih.gov |
| Cycloate | Sugar beets cenmed.com | 14337 nih.govcmdm.tw |
| Pebulate | Sugar beets, tobacco, tomatoes nih.gov | 14215 uni.lucdutcm.edu.cn |
| Vernolate | Soybeans, peanuts, sweet potatoes nih.gov | 16003 nih.govfishersci.it |
| Triallate | Wild oats, black grass, annual meadow grass in barley, wheat, peas, lentils, rye, maize, beets, brassicas, carrots, onions wikipedia.orguni.lu | 5543 uni.lunih.gov |
In some cases, herbicide safeners like Dichlormid (PubChem CID: 37829) were developed to protect crops, such as maize, from the phytotoxic effects of thiocarbamate herbicides by enhancing the crop's ability to metabolize the chemicals into non-toxic substances made-in-china.comwikipedia.orgnih.govuni.lunih.govherts.ac.uk.
Contemporary Relevance of Historical Pesticide Studies for Environmental and Biological Sciences
The study of historical pesticides, such as this compound, holds significant contemporary relevance for environmental and biological sciences, even decades after their discontinuation in many regions wikipedia.orgwikipedia.org. This compound products, for instance, were discontinued (B1498344) by manufacturers in the early 1990s wikipedia.orgwikipedia.org.
These studies provide crucial insights into the long-term environmental behavior of chemical compounds. Research on this compound and other historical pesticides helps in understanding their persistence in various environmental compartments, including soil and water wikipedia.orgnih.gov. For example, if released to soil, this compound was found to be moderately mobile and could remain in surface soil for about six weeks, potentially being carried into surface water by eroding soil wikipedia.org. Such investigations also shed light on degradation pathways, including microbial degradation and chemical changes like hydrolysis and volatilization, which are critical for predicting the environmental fate of both legacy and newly developed agrochemicals wikipedia.orgnih.gov.
Furthermore, historical pesticide studies contribute to biological sciences by elucidating mechanisms of action and the evolution of herbicide resistance. The sustained use of herbicides, including thiocarbamates, has led to the development of resistance in weed populations, such as rigid ryegrass (Lolium rigidum) nih.govherts.ac.ukthegoodscentscompany.com. Understanding the genetic and biochemical basis of this evolved resistance, often present in standing genetic variation even before widespread herbicide use, is vital for developing sustainable weed management strategies and slowing the rate of resistance evolution nih.govherts.ac.ukthegoodscentscompany.com.
By examining the environmental and biological impacts of past agricultural practices, researchers can inform current regulatory frameworks, assess the long-term ecological consequences of chemical intensification in agriculture, and develop more environmentally sound and biologically sustainable approaches to pest control mitoproteome.orgherts.ac.ukuni.lucdutcm.edu.cn. The accumulated knowledge from these historical studies is indispensable for addressing ongoing challenges related to chemical contamination and for fostering a more comprehensive understanding of agroecosystem dynamics.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloroprop-2-enyl N,N-diethylcarbamodithioate | |
|---|---|---|
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InChI |
InChI=1S/C8H14ClNS2/c1-4-10(5-2)8(11)12-6-7(3)9/h3-6H2,1-2H3 | |
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InChI Key |
XJCLWVXTCRQIDI-UHFFFAOYSA-N | |
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Canonical SMILES |
CCN(CC)C(=S)SCC(=C)Cl | |
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Molecular Formula |
C8H14ClNS2 | |
| Record name | SULFALLATE | |
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DSSTOX Substance ID |
DTXSID7021289 | |
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Molecular Weight |
223.8 g/mol | |
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Physical Description |
Sulfallate is an amber to dark amber liquid. (NTP, 1992), Amber liquid; [Merck Index] Clear very deep brown liquid; [MSDSonline] | |
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Boiling Point |
262 to 266 °F at 1 mmHg (NTP, 1992), 128-130 °C | |
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Flash Point |
greater than 200 °F (NTP, 1992) | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), In water, 100 mg/L at 25 °C, Soluble in acetone, benzene, chloroform, ethyl acetate, ethyl alcohol, kerosene at 25 °C, Soluble in most organic solvents. | |
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Density |
1.088 (NTP, 1992) - Denser than water; will sink, 1.088 at 25 °C | |
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Vapor Pressure |
0.0022 mmHg at 68 °F (NTP, 1992), 0.0022 [mmHg], 2.2X10-3 mm Hg at 20 °C | |
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Color/Form |
Amber oil, Amber liquid | |
CAS No. |
95-06-7 | |
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| Record name | Sulfallate [ISO:BSI] | |
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Historical and Developmental Context of Sulfallate in Agricultural Chemistry
Chronological Development and Introduction of Sulfallate as a Herbicide
This compound, also known by its common name CDEC, was first introduced as a herbicide in 1954. wikipedia.orgherts.ac.ukwikipedia.org Its commercial production in the United States commenced shortly thereafter, with initial reports dating to 1955. wikipedia.org As a pre-emergent selective herbicide, this compound was primarily utilized to control a range of annual grasses and broadleaf weeds. Its applications extended to various vegetable and fruit crops, as well as ornamental plants and shrubbery. wikipedia.orgnih.govnih.gov The compound was typically formulated as an emulsifiable concentrate or in granular form. wikidata.org During its period of active use, approximately 100,000 pounds (around 45,400 kg) of this compound were consumed in the United States in both 1975 and 1978. wikipedia.org
This compound belongs to the chemical class of thiocarbamate herbicides, a group known for their effectiveness in inhibiting lipid synthesis in target plants. wikipedia.orgnih.gov
Historical Landscape of Agricultural Chemical Usage and Research
The mid-20th century, particularly the 1950s, is often characterized as the "golden age of pesticides." herts.ac.uknih.gov This era witnessed a rapid proliferation of new chemical products in agriculture, driven by the perceived benefits in pest and weed control. By 1955, synthetic organic compounds constituted over 90% of all pest control chemicals employed in U.S. agriculture, marking a significant shift from earlier inorganic alternatives. wikipedia.org
The period between 1945 and 1972 saw a tenfold increase in total pesticide expenditures, reflecting the widespread adoption of these chemicals. herts.ac.uk Total pesticide production in the United States surged from under 100 million pounds in 1945 to approximately 300 million pounds by 1950, and further to over 600 million pounds by 1960. herts.ac.uk
Herbicides, in particular, experienced a dramatic increase in usage. In 1955, only about 3% of corn and soybean acreage was treated with herbicides; however, by 1985, this figure had risen to more than 95%, largely due to the development of highly effective pre-plant herbicides. wikipedia.org Early selective herbicides, such as 2,4-D (introduced in 1946), revolutionized weed control by effectively targeting broadleaf weeds without harming cereal crops. herts.ac.ukmpg.deuni.lu The 1960s saw the introduction of other significant herbicide classes, including dinitroaniline herbicides and other thiocarbamate herbicides like diallate (B166000) and triallate, which provided effective control of challenging weeds such as wild oats. mpg.de Agricultural chemical research during this time focused on understanding the physical, chemical, and biological properties of soil, as well as the interactions of fertilizers and manures with soil and plants to improve and maintain soil fertility for optimal agricultural production. uni.lu
Academic Perspectives on the Discontinuation of this compound Production and Use
The production and use of all this compound products were discontinued (B1498344) by manufacturers in the early 1990s. wikipedia.orgnih.govwikidata.org This cessation was influenced by a growing body of academic and regulatory scrutiny concerning its potential health and environmental impacts. The World Health Organization (WHO) has since classified this compound as an active ingredient considered obsolete or discontinued for pesticide use. wikidata.org
A primary factor in its discontinuation was the growing evidence of its carcinogenicity. Academic and scientific bodies concluded that this compound is "reasonably anticipated to be a human carcinogen" based on sufficient evidence derived from studies in experimental animals. wikipedia.org These studies indicated that oral exposure to this compound induced various tumors in rodent species, including mammary gland tumors in female rats and mice, squamous-cell carcinoma of the forestomach in male rats, and benign lung tumors in male mice. wikipedia.orgherts.ac.uk Consequently, this compound was listed as a chemical known to cause cancer by the California Office of Environmental Health Hazard Assessment (OEHHA) on January 1, 1988. nih.govwikidata.org
Furthermore, research highlighted the mutagenic properties of this compound. It was found to be mutagenic in bacterial systems, such as Salmonella typhimurium, particularly in the presence of exogenous metabolic activation. herts.ac.uknih.gov Academic findings suggested that the 2-chloro-allyl group within its chemical structure is largely responsible for the mutagenicity observed in these herbicides. nih.gov
While not the sole reason for its discontinuation, the broader historical context of the late 1960s and early 1970s saw increased academic and public concern regarding the environmental persistence and potential for bioaccumulation of chlorinated hydrocarbons, a chemical class to which this compound belongs. This growing awareness contributed to significant shifts in pesticide regulation and the eventual formation of environmental protection agencies. wikipedia.org The emergence of herbicide-resistant weeds also posed a challenge to the long-term efficacy of various herbicides, prompting a re-evaluation of weed control strategies. herts.ac.ukmpg.de
Compound Names and PubChem CIDs
Synthesis and Derivatization Research of Sulfallate
Chemical Synthesis Methodologies for Sulfallate and Related Thiocarbamates
The synthesis of dithiocarbamates such as this compound generally involves a two-step process. The first step is the formation of a dithiocarbamate (B8719985) salt, followed by its reaction with an alkylating or acylating agent to yield the final product.
A common method for the preparation of the dithiocarbamate salt involves the reaction of a secondary amine with carbon disulfide in the presence of a base. For the synthesis of the precursor to this compound, diethylamine (B46881) is reacted with carbon disulfide in the presence of sodium hydroxide (B78521) to form sodium N,N-diethyldithiocarbamate.
The subsequent step to form this compound would involve the S-alkylation of this sodium salt with a suitable haloalkene. Specifically for this compound, this would be 2-chloroallyl chloride. The general reaction scheme is as follows:
Step 1: Formation of Sodium N,N-diethyldithiocarbamate (C₂H₅)₂NH + CS₂ + NaOH → (C₂H₅)₂NCSSNa + H₂O
Step 2: Synthesis of this compound (C₂H₅)₂NCSSNa + ClCH₂C(Cl)=CH₂ → (C₂H₅)₂NCSSCH₂C(Cl)=CH₂ + NaCl
This synthetic approach is adaptable for the creation of a variety of dithiocarbamate derivatives by modifying the starting amine and the alkylating agent.
Oxidation Pathways in this compound Synthesis and Analogous Reactions
The oxidation of this compound and related dialkyldithiocarbamates has been a subject of investigation to understand their metabolic fate and to develop biomimetic models. The sulfur atoms in the dithiocarbamate moiety are susceptible to oxidation, leading to the formation of various products.
Research has shown that the treatment of this compound with an equimolar amount of a peracid, such as m-chloroperoxybenzoic acid (MCPBA), at low temperatures results in the formation of the corresponding sulfine (B13751562) (thion S-oxide). acs.org These sulfines are moderately stable under specific conditions but can undergo further reactions. acs.org
When this compound is reacted with an excess of MCPBA, the major products isolated are 2-chloroallyl disulfide and diethylformamide. acs.org This suggests a more complex oxidation pathway beyond the initial sulfine formation. It is proposed that a trialkyl iminium salt may be a key intermediate in the oxidation sequence with excess peracid, which then leads to the observed products. acs.org
The biological oxidation of similar thiolcarbamate herbicides often involves the formation of sulfoxides as an initial activation step. acs.org However, the peracid oxidation system for dithiocarbamates like this compound may not be a perfect biomimetic model, as the peracid can also act as a derivatizing agent for intermediates in the reaction sequence. acs.org
Table 1: Products from the Oxidation of this compound with MCPBA
| Reactant Ratio (this compound:MCPBA) | Major Products | Minor Products |
|---|---|---|
| 1:1 | This compound sulfine | - |
Investigative Approaches to this compound Derivatization for Analytical and Mechanistic Studies
The analysis of dithiocarbamates, including this compound, in various matrices presents challenges due to their potential instability. tandfonline.com Derivatization is a common strategy employed to convert the analyte into a more stable and readily detectable form for chromatographic analysis. nih.gov
A widely used method for the determination of total dithiocarbamate residues involves their hydrolysis under hot acidic conditions to release carbon disulfide (CS₂). tandfonline.comencyclopedia.pub The evolved CS₂ is then trapped and quantified, often by gas chromatography (GC). encyclopedia.pub This method, however, does not distinguish between different dithiocarbamate compounds. tandfonline.com
For the specific analysis of individual dithiocarbamates like this compound, chromatographic methods such as high-performance liquid chromatography (HPLC) are preferred. tandfonline.combohrium.com To overcome the instability of dithiocarbamates during analysis, a derivatization step is often incorporated into the analytical procedure. A common approach is the alkylation of the dithiocarbamate, for instance, through methylation, to form a more stable derivative that can be easily analyzed by chromatography. bohrium.com
Solid-phase analytical derivatization is another technique that combines extraction and derivatization into a single step, which can improve efficiency and reduce sample handling. nih.gov These derivatization techniques are crucial for both quantifying this compound residues in environmental and biological samples and for mechanistic studies that require the tracking of the parent compound and its transformation products.
Table 2: Common Analytical Derivatization Approaches for Dithiocarbamates
| Derivatization Method | Principle | Purpose |
|---|---|---|
| Acid Hydrolysis | Conversion to carbon disulfide (CS₂) | Total dithiocarbamate quantification |
Analytical Chemistry Methodologies for Sulfallate
Advanced Separation Techniques in Sulfallate Analysis
Advanced separation techniques are crucial for isolating this compound from interfering matrix components, enabling its subsequent detection and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and widely applied method for the analysis of this compound. This technique is routinely employed for determining this compound in diverse matrices, including solid waste, soils, air sampling media, and water nih.gov. For instance, the EPA-RCA 8270D method specifies GC-MS for this compound analysis in these matrices, reporting a detection limit of 10 µg/L nih.gov. GC-MS is also suitable for the determination of this compound residues nih.gov. The versatility of GC-MS extends to both qualitative identification and quantitative analysis. Qualitative identification relies on matching retention times and the relative abundance of characteristic mass-to-charge (m/z) ratios epa.govcornell.edu. Quantitative analysis is typically performed using the internal standard technique with a single characteristic m/z epa.govcornell.edu. Modern analytical platforms, such as the Shimadzu Pesticide MRM Library, support this compound analysis, providing optimized Multiple Reaction Monitoring (MRM) transitions for GC/MS/MS systems shimadzu.com.
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant, LC-MS/MS, are extensively used for the monitoring of pesticides, including this compound shimadzu.comshimadzu.comeurl-pesticides.eu. This approach is particularly advantageous for analyzing highly polar pesticides that may pose challenges for other analytical methods shimadzu.com. LC-MS/MS systems, such as those equipped with Electrospray Ionization (ESI) and Quadrupole-Flight Time (QFT) mass analyzers, are capable of providing detailed spectral information for this compound. For example, specific LC-MS data for this compound include a precursor m/z of 224.0329 ([M+H]⁺) and a retention time of 10.804 minutes, with fragmentation modes like Higher-energy Collisional Dissociation (HCD) at varying collision energies (e.g., 15% and 30% nominal) nih.govuni.lu. LC-MS/MS methods are utilized for both screening and quantitative analysis in pesticide monitoring programs shimadzu.com.
An example of LC-MS/MS parameters for this compound is presented in the table below.
| Parameter | Value | Unit | Source |
| Precursor m/z | 224.0329 | nih.govuni.lu | |
| Precursor Adduct | [M+H]⁺ | nih.govuni.lu | |
| Retention Time | 10.804 | min | nih.govuni.lu |
| Ionization Mode | ESI | nih.govuni.lu | |
| Fragmentation Mode | HCD | nih.govuni.lu | |
| Collision Energy | 15%, 30% (nominal) | % | nih.govuni.lu |
Beyond chromatographic techniques, electrophoretic and electroanalytical methods also contribute to the detection and quantification of pesticides, including dithiocarbamates like this compound researchgate.net. Capillary Electrophoresis (CE) coupled with UV detection has been documented as a method for analyzing various pesticides alsglobal.eu. While specific detailed research findings on this compound using electroanalytical approaches are less prevalent in the provided sources, the broader context of electrochemical methods for sulfur compounds and the use of dithiocarbamates as additives in electrochemical processes suggest their potential applicability scirp.orgwho.intmdpi.com. These methods typically involve the measurement of electrical properties related to the analyte's concentration or its reaction products.
Qualitative and Quantitative Analytical Strategies for this compound Detection
Analytical strategies for this compound detection encompass both qualitative and quantitative approaches. Qualitative analysis focuses on identifying the presence of this compound, while quantitative analysis aims to determine its exact concentration michiganstateuniversityonline.comnu.edu. GC-MS and LC-MS/MS are central to both strategies. For qualitative identification, these methods rely on characteristic retention times and unique mass spectral fragmentation patterns epa.govcornell.edu.
Quantitative analysis of this compound involves the precise measurement of its concentration. Detection limits are a critical performance parameter, with GC/MS methods for this compound in solid waste, soils, air, and water matrices reporting a detection limit of 10 µg/L nih.gov. In residue analysis, gas chromatography methods have achieved sensitivities as low as 0.01 ppm for this compound in crops such as beet turnips, lettuce, cabbage, broccoli, and Chinese cabbage nih.gov. High-Performance Liquid Chromatography (HPLC) methods for carbamic herbicides, including this compound, utilize both external and internal standard approaches for quantitative determination in formulated products tandfonline.com. The accuracy of quantitative results is often validated through calibration curves, with high correlation coefficients (R ≥ 0.99) indicating linearity across the calibration range eurl-pesticides.eu.
Sample Preparation Techniques for Complex Matrices in this compound Research
Analyzing this compound in complex matrices, such as environmental samples or food products, presents significant challenges due to potential interferences and the need to isolate the analyte effectively waters.comgcms.cz. The primary goal of sample preparation is to selectively extract the target analyte from the matrix components, rendering it suitable for subsequent analytical techniques gcms.cz.
Common sample preparation techniques include:
Solvent Extraction: This involves the use of organic solvents, such as methylene (B1212753) chloride, to extract this compound from solid and environmental samples epa.gov.
Water Extraction with Back-Extraction: For certain matrices, water extraction can be followed by a back-extraction step with an organic solvent like toluene (B28343) to further clean up the extract and exclude highly polar co-extractives researchgate.net.
Accelerated Solvent Extraction (ASE): ASE is an established technique for extracting analytes from solid or semi-solid samples using organic solvents at elevated temperatures and pressures, offering good extraction efficiency gcms.cz.
QuEChERS Method: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted streamlined approach for analyzing pesticide residues, including this compound, in food matrices eurl-pesticides.eufq.edu.uy. This method is known for its high recoveries (typically 90-110% with relative standard deviations (RSDs) less than 10%) across a broad range of pesticides from various food matrices fq.edu.uy. Modifications to the QuEChERS method are often necessary for particularly complicated matrices, such as high-fat samples, where sorbents like C18-EC, Primary Secondary Amine (PSA), and Graphitized Carbon Black (GCB) are employed to remove lipids and other interferences restek.com.
The choice of sample preparation technique is critical to achieving accurate and reliable analytical results for this compound in diverse and challenging sample types.
Environmental Fate and Transport of Sulfallate
Atmospheric Degradation Pathways of Sulfallate
The atmospheric fate of this compound is primarily influenced by its susceptibility to photochemical reactions and its volatility, which determines its presence in the vapor phase.
Photochemical Reactions and Hydroxyl Radical Interactions
In the atmosphere, this compound is subject to degradation initiated by photochemically produced hydroxyl radicals (•OH). The estimated rate constant for the vapor-phase reaction of this compound with hydroxyl radicals is approximately 1.0 × 10⁻¹⁰ cm³/molecule-second at 25 °C. nih.gov This reaction rate corresponds to an atmospheric half-life of about 1.2 hours, assuming an atmospheric hydroxyl radical concentration of 5 × 10⁵ hydroxyl radicals per cubic centimeter. nih.gov Hydroxyl radicals are highly reactive oxygen species formed by photochemical reactions in natural waters and the troposphere, playing a significant role in oxidizing many gases to products that are more easily removed by precipitation and dry deposition. frontiersin.orgresearchgate.net
Table 1: Atmospheric Degradation Parameters of this compound
| Parameter | Value | Source |
| Hydroxyl Radical Reaction Rate Constant (25 °C) | 1.0 × 10⁻¹⁰ cm³/molecule-second | Estimated nih.gov |
| Atmospheric Half-life | ~1.2 hours | Calculated (based on 5x10⁵ OH/cm³) nih.gov |
Volatility and Vapor Phase Dynamics
This compound exhibits a vapor pressure of 2.2 × 10⁻³ mm Hg (or 0.0022 mmHg) at 20 °C. nih.govnih.gov This vapor pressure suggests that this compound is expected to volatilize from dry soil surfaces. nih.gov Volatilization from moist soil surfaces is also considered an important fate process, based on an estimated Henry's Law constant of 6.5 × 10⁻⁶ atm-m³/mole. nih.gov Similarly, volatilization from water surfaces is expected due to this Henry's Law constant, which is derived from its vapor pressure and water solubility (100 mg/L). nih.gov However, it is important to note that adsorption to soil can attenuate the volatilization of this compound. nih.gov
Table 2: Key Physicochemical Properties Influencing Volatility
| Property | Value | Source |
| Vapor Pressure | 2.2 × 10⁻³ mm Hg (at 20 °C) | nih.govnih.gov |
| Henry's Law Constant | 6.5 × 10⁻⁶ atm-m³/mole (estimated) | nih.gov |
| Water Solubility | 100 mg/L (or 0.100 g/L at 25 °C) | nih.govnih.gov |
Aquatic and Terrestrial Environmental Mobility and Persistence of this compound
The movement and longevity of this compound in aquatic and terrestrial environments are influenced by its interaction with solid phases, its susceptibility to hydrolysis, and its characteristics within soil matrices.
Adsorption to Sediments and Suspended Particles
In aquatic environments, this compound is expected to adsorb to suspended solids and sediment. nih.govnih.gov This expectation is based on an estimated organic carbon-water (B12546825) partition coefficient (Koc) value of 2000. nih.gov A high Koc value generally indicates a strong tendency for a substance to adsorb to organic carbon in soil and sediment, thereby reducing its mobility in water. nih.govecetoc.org Adsorption of contaminants to suspended solids in an aquatic environment, followed by sedimentation, can lead to their removal from the water column and redistribution into bottom sediments. up.pt This process can significantly reduce the bioavailability of lipophilic chemicals like this compound, as their partitioning from sediments to organisms is less pronounced than from water to organisms. up.pt
Table 3: Adsorption Characteristics of this compound
| Property | Value | Implication (Water/Sediment) | Source |
| Estimated Koc | 2000 | Adsorbs to suspended solids and sediment | nih.gov |
Hydrolysis in Aqueous Environments
This compound undergoes hydrolysis in aqueous environments, with the rate of degradation being influenced by pH. It is reported to hydrolyze very slowly in weakly acidic conditions (pH 5) and weakly basic conditions (pH 8). nih.gov Specifically, half-lives of 57 days at pH 5 and 30 days at pH 8 have been reported. nih.gov In contrast, this compound is hydrolyzed rapidly in boiling caustic conditions and is completely decomposed by strong oxidizing agents. nih.gov Hydrolytic rates of chemicals are generally influenced by both temperature and pH of the aqueous media, with rates increasing at higher temperatures and at pH extremes. up.pt
Table 4: Hydrolysis Half-lives of this compound
| pH Value | Half-life (days) | Conditions | Source |
| 5 | 57 | Weakly acidic | nih.gov |
| 8 | 30 | Weakly basic | nih.gov |
Soil Mobility and Retention Characteristics
If released to soil, this compound is expected to have low to moderate mobility based on its estimated Koc value of 2000. nih.govnih.gov The mobility of a chemical in soil is primarily measured by its soil adsorption coefficient (Koc), where a higher Koc indicates lower mobility. chemsafetypro.com this compound persists in soil for an average of 3 to 6 weeks, with reported persistence ranging from 21 to 42 days. nih.gov Volatilization from moist soil surfaces is an important fate process for this compound. nih.gov However, adsorption to soil can attenuate this volatilization. nih.gov Factors such as rainfall, irrigation, and the inherent properties of the soil (e.g., organic matter content, clay content, and pH) significantly influence the movement of chemicals through the soil profile. oecd.orgfao.org
Table 5: Soil Mobility and Persistence of this compound
| Property | Value | Implication (Soil) | Source |
| Estimated Koc | 2000 | Low to Moderate Mobility | nih.govnih.gov |
| Average Persistence | 3 to 6 weeks (21 to 42 days) | Moderately persistent | nih.govnih.gov |
Microbial Degradation Pathways and Biotransformation Processes of this compound
Microbial degradation represents a significant pathway for the removal of pesticides from the environment. This compound, a dithiocarbamate-based herbicide, undergoes dissipation in the environment primarily through biodegradation herts.ac.uknih.govwikipedia.org. This process involves the breakdown of complex organic pollutants into simpler, less toxic compounds by microorganisms wikidata.orgnih.gov. Ultimate biodegradation signifies the complete breakdown of a compound into simple molecules such as carbon dioxide, methane, nitrate, ammonium, and water uni.lu. However, it is crucial to note that biodegradation products can, in some instances, be more harmful than the original substance uni.lu.
Role of Microbial Communities in this compound Degradation
Microorganisms, encompassing diverse populations across various soil textures and depths, act as principal decomposers in the degradation of organic pollutants wikidata.org. The effectiveness and pathways of microbial degradation are significantly influenced by the composition and functional characteristics of these microbial communities herts.ac.uk. Factors such as temperature, light intensity, dissolved oxygen, organic matter availability, and nutrient quality and quantity all play a role in shaping microbial diversity and activity herts.ac.uk. A rich and diverse microbial community enhances the resilience of soil against environmental stresses nih.gov.
Microbes facilitate decomposition through enzymatic breakdown, which releases essential nutrients from complex substances nih.gov. Studies on pesticide degradation have identified various bacterial genera, including Pseudomonas, Bacillus, Rhodococcus, and Klebsiella pneumoniae, as common degraders nih.gov. Mixed microbial enrichment cultures have demonstrated a greater capacity for mineralization compared to pure isolates, highlighting the synergistic potential within diverse microbial communities for breaking down contaminants herts.ac.uk.
Enzymatic Mechanisms of this compound Biodegradation (e.g., Esterases, GSTs, Cytochrome P450)
Enzymatic activity is fundamental to microbial degradation, with enzymes serving as biological catalysts that transform organic pollutants wikidata.org. Three major enzyme families are frequently implicated in the biodegradation of pesticides: esterases, glutathione (B108866) S-transferases (GSTs), and cytochrome P450 (CYP) enzymes uni.lunih.gov.
Esterases : These hydrolases catalyze the hydrolysis of ester bonds, which are present in many pesticides, thereby accelerating their degradation uni.luuni.lu. While this compound is a thiocarbonyl compound, hydrolases are known to catalyze the hydrolysis of various biochemical classes of pesticides, including thioesters uni.lu.
Glutathione S-transferases (GSTs) : GSTs are involved in the second phase of pesticide metabolism, often working in conjunction with oxidases nih.gov. They facilitate conjugation reactions that transform toxic pollutants into less toxic or non-toxic products, increasing their water solubility and aiding in their removal uni.lu.
Cytochrome P450 (CYP) : Cytochrome P450 enzymes play a crucial role in the biodegradation of a wide array of environmental pollutants by catalyzing oxidative reactions nih.govuni.lu. These reactions typically enhance the solubility and breakdown of complex organic compounds, including pesticides nih.gov. In mammalian metabolism, an oxidative sulfuration process catalyzed by cytochrome P450 enzymes is involved in the biotransformation of certain dithiocarbamates, suggesting similar oxidative mechanisms could be relevant in microbial degradation pathways of this compound wikipedia.org.
Formation and Environmental Dynamics of this compound Transformation Products
When pesticides are introduced into the environment, they undergo various transformation processes, leading to the formation of a diverse range of transformation products (TPs), also known as metabolites or degradates thegoodscentscompany.comherts.ac.uk. These transformations can occur through microbial activity, photolysis, and hydrolysis herts.ac.uk. A significant concern is that these TPs are often more stable and mobile than their parent compounds herts.ac.uk. Furthermore, some transformation products can exhibit higher toxicity or be more harmful than their precursors uni.luthegoodscentscompany.com. For instance, 2-chloroacrolein (B1216256) is believed to be an ultimate mutagenic product formed from this compound.
Significance of Transformation Products in Environmental Assessment
The assessment of transformation products is of paramount importance in environmental risk evaluation. TPs are frequently detected in various environmental compartments, including rivers and groundwater herts.ac.uk. Their presence raises significant concerns because they may surpass the concentration levels, persistence, mobility, and toxicity of their parent compounds. Consequently, TPs can pose substantial risks to environmental organisms and human health. The conventional approach to chemical management has often overlooked TPs, but a more systematic and comprehensive assessment is now recognized as essential for accurately evaluating environmental risks thegoodscentscompany.com. The detection of some TPs in the environment without the co-occurrence of their corresponding parent compounds further underscores their potential for higher persistence or mobility, necessitating their inclusion in environmental monitoring and risk assessment programs.
Stereoselective Degradation Dynamics of Analogous Chiral Pesticides
Chirality, the property of a molecule being non-superimposable on its mirror image, is a highly relevant consideration in environmental chemistry. Approximately 30% of pesticides are chiral, and their stereoisomers can exhibit different biological activities, degradation rates, and toxicities. While this compound is a dithiocarbamate-based herbicide, and some compounds within its chemical class or related pesticidal molecules can possess chiral centers where one stereoisomer may be more active than others nih.govwikipedia.org, specific detailed studies on the stereoselective degradation of this compound itself are not extensively documented in the provided search results.
However, the principles observed in the stereoselective degradation of analogous chiral pesticides offer valuable insights. Different enantiomers of chiral compounds can be preferentially degraded or transformed by microorganisms in various environmental matrices. Environmental factors, such as pH, soil texture, organic matter content, and the activity of microbial communities, can influence the extent and direction of this stereoselectivity.
For example, studies on the chiral herbicide diclofop (B164953) have shown differences in the enantioselective degradation of its R(+) and S(−) forms in algae cultures. Similarly, for dichlorprop, environmental changes in soils have been shown to alter the preferential transformation of its enantiomers by microorganisms, potentially impacting the phytotoxicity of residues. The S-(−)-enantiomer of a commercial pesticide formulation was found to degrade faster than its R-(+)-enantiomer in soil, with half-lives of 4.4 days and 8.7 days, respectively. These findings highlight that less active or even inactive enantiomers of chiral pesticides may still pose significant ecological risks due to their differential degradation rates and potential persistence in the environment. Therefore, a thorough understanding of stereoselective degradation dynamics is crucial for a comprehensive environmental risk assessment of chiral pesticides and their analogous compounds.
Mechanistic Studies of Sulfallate Action at the Molecular Level
Molecular Interactions Leading to Mutagenic Activation of Sulfallate
This compound itself is not the ultimate mutagenic agent. Its genotoxic effects are contingent upon a series of molecular transformations within the body, a process known as metabolic activation.
The mutagenic potential of this compound is unlocked through enzymatic processes primarily occurring in the liver. Studies utilizing the Salmonella/microsome mutagenicity test have demonstrated that this compound exhibits mutagenic properties only in the presence of a liver microsomal fraction. aacrjournals.orgnih.gov This indicates that enzymes within the liver microsomes are responsible for converting the relatively inert this compound molecule into reactive metabolites capable of interacting with genetic material. This bioactivation is a critical initial step in the cascade of events leading to this compound-induced mutations.
Once metabolically activated, this compound's reactive intermediates exert their mutagenic effects by inducing specific types of genetic alterations. Research has shown that these metabolites are responsible for causing base-pair substitutions in bacterial strains such as Salmonella typhimurium TA1535 and TA100. aacrjournals.orgnih.gov Base-pair substitutions are point mutations where one nucleotide base is replaced by another, which can alter the genetic code and potentially lead to dysfunctional proteins and cellular deregulation.
The molecular structure of this compound contains a key feature that is intrinsically linked to its mutagenic capacity: the 2-chloro-allyl group. Comparative studies of various carbamate (B1207046) herbicides have revealed that the presence of this specific chemical moiety is common among the mutagenic compounds, including this compound, diallate (B166000), and triallate, while it is absent in their non-mutagenic counterparts. aacrjournals.orgnih.gov This strongly suggests that a metabolic derivative of the 2-chloro-allyl group is the ultimate culprit responsible for the observed mutagenic activity. Theoretical studies on similar allyl chlorides support the idea that the formation of allylic cations is a primary mechanism of action, which then react with nucleophilic centers in nucleic acid bases. nih.gov
Molecular-Level Effects on Cellular Homeostasis and DNA Integrity
The introduction of this compound and its reactive metabolites into a cellular environment can disrupt the delicate balance of normal cellular processes, known as cellular homeostasis, and compromise the structural integrity of DNA. While specific studies on this compound's detailed effects on cellular homeostasis are limited, general toxicological principles suggest that exposure to such reactive chemicals can lead to oxidative stress. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. Oxidative stress is known to damage cellular components, including lipids, proteins, and nucleic acids, and can trigger pathways leading to apoptosis or programmed cell death. scielo.br
The genotoxicity of this compound is a direct threat to DNA integrity. The reactive metabolites formed during its metabolic activation can form adducts with DNA, which are covalent attachments to the DNA molecule. These adducts can interfere with DNA replication and transcription, leading to mutations if not properly repaired. arizona.edu The induction of base-pair substitutions by this compound metabolites is a clear indication of direct damage to the DNA structure. aacrjournals.orgnih.gov While cells possess sophisticated DNA repair mechanisms to counteract such damage, excessive or persistent exposure to genotoxic agents like this compound can overwhelm these repair systems, leading to the fixation of mutations and an increased risk of carcinogenesis. nih.govnih.gov
Comparative Mechanistic Analysis with Other Thiocarbamate Herbicides
This compound belongs to the broader class of thiocarbamate herbicides, and while they share some structural similarities, their precise molecular mechanisms of action can differ. A primary herbicidal mechanism for many thiocarbamates is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. nih.gov VLCFAs are essential components of plant waxes and suberin, and their inhibition disrupts plant growth and development. This mechanism is thought to involve the metabolic conversion of the thiocarbamate to its sulfoxide (B87167) derivative, which is the active form of the herbicide. nih.gov
In addition to effects on lipid synthesis, some thiocarbamates, such as EPTC, molinate, pebulate, and cycloate, have been found to inhibit acetylcholinesterase, an enzyme critical for nerve function. epa.gov However, this is generally not considered the primary mode of action for their herbicidal activity. While this compound is a dithiocarbamate (B8719985), it shares the common feature of requiring metabolic activation to exert its biological effects, a characteristic seen across the thiocarbamate class. The specific role of the 2-chloro-allyl group in this compound's mutagenicity distinguishes its molecular action from other thiocarbamates that lack this structural feature and are not mutagenic. aacrjournals.orgnih.gov
Theoretical and Computational Approaches to Predicting this compound Molecular Mechanisms
In the absence of extensive experimental data on the specific molecular interactions of this compound, theoretical and computational methods offer valuable tools for predicting its potential mechanisms of action. In silico toxicology employs computational models to forecast the toxic properties of chemicals based on their structure. nih.govyoutube.com
Quantitative Structure-Activity Relationship (QSAR) models are a key component of computational toxicology. These models correlate the chemical structure of a compound with its biological activity. For this compound, a QSAR model could be developed to predict its mutagenicity based on the presence of the 2-chloro-allyl group and other molecular descriptors. Such models are built using data from a range of similar compounds and can help in screening for potential toxicity without the need for extensive laboratory testing. nih.gov
Molecular docking is another computational technique that can provide insights into the molecular mechanisms of this compound. This method simulates the interaction between a small molecule (ligand), such as a this compound metabolite, and a macromolecule (receptor), like a segment of DNA or a metabolic enzyme. By predicting the binding affinity and orientation of the metabolite to DNA, molecular docking can help to elucidate how it forms adducts and induces mutations. These computational approaches can guide further experimental research and contribute to a more comprehensive understanding of this compound's molecular toxicology.
Data Tables
| Mutagenicity of this compound and Related Thiocarbamates in S. typhimurium | Metabolic Activation Required | Type of Mutation Induced | Key Structural Feature for Mutagenicity |
| This compound | Yes | Base-pair substitution | 2-Chloro-allyl group |
| Diallate | Yes | Base-pair substitution | 2-Chloro-allyl group |
| Triallate | Yes | Base-pair substitution | 2-Chloro-allyl group |
| Non-mutagenic Carbamates | N/A | None | Absence of 2-Chloro-allyl group |
| Data synthesized from Cancer Research, 1978. aacrjournals.orgnih.gov |
| Compound | Primary Herbicidal Mechanism of Action | Other Known Molecular Effects |
| This compound | Not definitively established, but likely involves metabolic activation and disruption of cellular processes. | Mutagenic (induces base-pair substitutions). |
| EPTC | Inhibition of very-long-chain fatty acid (VLCFA) synthesis. | Acetylcholinesterase inhibition. |
| Molinate | Inhibition of very-long-chain fatty acid (VLCFA) synthesis. | Acetylcholinesterase inhibition. |
| Pebulate | Inhibition of very-long-chain fatty acid (VLCFA) synthesis. | Acetylcholinesterase inhibition. |
| Cycloate | Inhibition of very-long-chain fatty acid (VLCFA) synthesis. | Acetylcholinesterase inhibition. |
| Information compiled from various toxicological and herbicide action reports. nih.govepa.gov |
Metabolic Transformations of Sulfallate in Biological Systems
Xenobiotic Metabolism of Sulfallate in Model Organisms
Studies in model organisms, particularly rats and mice, have been instrumental in elucidating the metabolic fate of this compound. When administered to these animals, this compound undergoes metabolic activation, a process that is crucial for its subsequent detoxification and excretion. nih.gov Research has shown that oral exposure to this compound in Osborne-Mendel rats and B6C3F1 mice leads to the formation of various metabolites. nih.govnih.gov The primary route of metabolism involves the conversion of this compound into reactive intermediates. nih.gov These intermediates are then subject to further enzymatic reactions. The liver is a primary site for these biotransformation processes. researchgate.net While specific metabolites of this compound are not extensively detailed in the provided search results, the general pathway of xenobiotic metabolism suggests that the compound is made more polar to facilitate its removal from the body.
Enzymatic Pathways Involved in this compound Biotransformation
The biotransformation of this compound is mediated by a variety of enzymes that catalyze different types of reactions. These enzymatic pathways are generally categorized into Phase I and Phase II reactions. researchgate.net
Phase I reactions introduce or expose functional groups on the this compound molecule, typically making it more reactive and available for subsequent conjugation reactions. researchgate.netlibretexts.org These reactions primarily include oxidation, reduction, and hydrolysis. youtube.com Oxidation reactions, often catalyzed by the cytochrome P450 monooxygenase system, are a major pathway in Phase I metabolism. foodsafety.institutemdpi.com These can involve the addition of an oxygen atom to the molecule. foodsafety.institute Hydrolysis, the cleavage of chemical bonds by the addition of water, is another key Phase I reaction that can break down the this compound molecule. libretexts.org
Table 1: Key Phase I Reactions in this compound Biotransformation
| Reaction Type | Description | Key Enzymes |
| Oxidation | Introduction of an oxygen atom or removal of electrons. | Cytochrome P450 monooxygenases |
| Reduction | Addition of electrons. | Reductases |
| Hydrolysis | Cleavage of bonds by adding water. | Hydrolases |
Cytochrome P450 (CYP) enzymes are a superfamily of proteins that play a critical role in the Phase I metabolism of a wide array of xenobiotics, including pesticides like this compound. nih.govmdpi.com These enzymes are primarily located in the liver and are responsible for the initial oxidative metabolism of many foreign compounds. nih.gov The action of CYP enzymes on this compound likely leads to the formation of more reactive intermediates. nih.gov
Following Phase I metabolism, the modified this compound molecule undergoes Phase II conjugation reactions. researchgate.net Glutathione (B108866) S-transferases (GSTs) are a key family of enzymes involved in this phase. nih.govyoutube.com GSTs catalyze the conjugation of the tripeptide glutathione to the electrophilic centers of xenobiotics or their metabolites. nih.govfrontiersin.org This process detoxifies the reactive intermediates produced during Phase I metabolism and renders them more water-soluble, facilitating their excretion. nih.govyoutube.com The involvement of both Cytochrome P450 monooxygenases and Glutathione S-transferases highlights a coordinated enzymatic effort to metabolize and eliminate this compound from the body.
Plant-Specific Metabolic Pathways for this compound
Plants, like animals, possess sophisticated enzymatic systems to metabolize and detoxify herbicides such as this compound. These pathways are crucial for their tolerance to such chemical compounds.
The detoxification of herbicides in plants generally follows a three-phase process. mdpi.com In Phase I, the herbicide is functionalized through reactions like oxidation and hydrolysis. Phase II involves the conjugation of the activated herbicide with endogenous molecules such as glutathione or glucose. mdpi.com This conjugation step is a critical detoxification mechanism, as it typically reduces the phytotoxicity of the herbicide and increases its water solubility. usda.gov Glutathione S-transferases (GSTs) play a significant role in this conjugation process in plants, similar to their role in animals. usda.govnih.gov The resulting conjugates are then often transported and sequestered into vacuoles in a process sometimes referred to as Phase III, effectively removing them from metabolically active parts of the cell. usda.gov
Exposure to herbicides can induce the expression of specific genes in plants that are involved in the detoxification process. usda.gov Among these are the genes encoding for UDP-glycosyltransferases (UGTs). dtu.dkmdpi.com UGTs are a large family of enzymes that catalyze the transfer of a glycosyl group from a nucleotide sugar, such as UDP-glucose, to a wide range of acceptor molecules, including xenobiotics. nih.gov This glycosylation reaction is a major Phase II detoxification pathway in plants. dtu.dk By attaching a sugar moiety to the this compound molecule or its metabolites, UGTs increase their water solubility and facilitate their transport and sequestration, thereby contributing to the plant's defense against the herbicide. mdpi.comnih.gov
Resistance Mechanisms to Sulfallate
Biochemical Mechanisms of Resistance to Sulfallate and Related HerbicidesResistance to herbicides, including this compound, often manifests through biochemical changes in the target organisms, broadly categorized into non-target site resistance (metabolic resistance) and target-site alterationsdit.sa.gov.augrowiwm.org.
Role of Detoxifying Enzymes in Herbicide ResistanceMetabolic resistance is a prevalent and often challenging mechanism, where organisms utilize their internal enzyme systems to break down or detoxify herbicidesusda.govmbimph.comwsu.edu. Resistant strains may possess higher levels or more efficient forms of these enzymes, enabling them to metabolize the herbicide before it reaches its site of action or to render it less toxicdit.sa.gov.auusda.govwsu.edufrontiersin.org. This process often involves the conversion of active herbicide ingredients into more hydrophilic and less phytotoxic moleculesmdpi.com.
Key enzyme families implicated in herbicide detoxification include:
Cytochrome P450 Monooxygenases (P450s) : These enzymes are critical in the initial phase of detoxification, performing various oxidation, reduction, and hydrolysis reactions frontiersin.orgmdpi.comnih.gov. Overexpression of cytochrome P450 detoxifying enzymes is a primary mechanism of pesticide resistance in herbivorous insects and weeds frontiersin.orgnih.gov. Research has shown that inhibiting the production of P450 enzymes can reverse metabolic resistance to certain pre-emergent herbicides in weeds like annual ryegrass weedsmart.org.au.
Glutathione (B108866) S-transferases (GSTs) : GSTs are involved in the conjugation of herbicides or their metabolites with glutathione, a process that increases their water solubility and facilitates their excretion frontiersin.orgresearchgate.net. Enhanced GST activity has been linked to resistance in various organisms frontiersin.orgresearchgate.net. For thiocarbamate herbicides like this compound, increased glutathione (GSH) content and glutathione S-transferase activity have been observed in plants exposed to herbicide antidotes, leading to rapid detoxification of thiocarbamate sulfoxides, which are the active herbicidal compounds researchgate.net.
Esterases : These enzymes hydrolyze ester bonds in herbicide molecules, leading to their deactivation frontiersin.orgresearchgate.net. Elevated levels or enhanced activity of esterases have been associated with insecticide and herbicide resistance frontiersin.orgresearchgate.net.
These enzyme systems can exhibit a broad spectrum of activity, capable of degrading multiple different pesticides, leading to cross-resistance, where resistance to one herbicide confers resistance to others, even if the pest has not been previously exposed to them plantwiseplusknowledgebank.orgdit.sa.gov.auusda.gov.
Target Site Alterations Conferring ResistanceTarget-site resistance occurs when there is a structural or biochemical alteration at the herbicide's normal site of action within the plant or pestdit.sa.gov.augrowiwm.org. This modification prevents the herbicide from binding effectively to its target, thereby allowing the organism to survive the treatmentdit.sa.gov.augrowiwm.orgunl.edu.
The most common form of target-site alteration is a point mutation, which is a change in a single nucleotide in the DNA sequence of the gene encoding the target protein. This results in a single amino acid change in the protein, altering the shape of the binding site and reducing the herbicide's affinity for it mdpi.comunl.edu. While target-site resistance typically affects herbicides with the same mode of action, making management seemingly straightforward by rotating to different herbicide groups, the complexity can increase with multiple mutations or the co-occurrence of other resistance mechanisms growiwm.orgunl.edu.
Physiological and Genetic Basis of this compound ResistanceThe development of resistance to this compound and other pesticides is fundamentally a genetic process driven by selection pressurewsu.eduscienceopen.com. Resistance is a heritable trait, meaning that the genes conferring resistance are passed down from resistant individuals to their progenyplantwiseplusknowledgebank.orgwsu.edu.
The physiological basis of resistance often involves adaptations in the absorption, distribution, metabolism, and excretion (ADME) of the chemical researchgate.net. This can include reduced herbicide uptake, reduced translocation within the plant, or changes in intracellular compartmentalization, all of which limit the amount of active herbicide reaching the target site dit.sa.gov.auwsu.edu.
Genetically, resistance can arise from various alterations:
Gene Mutations : Point mutations at the target site are a direct genetic basis for resistance growiwm.orgmdpi.comunl.edu.
Gene Overexpression/Amplification : Increased production of detoxifying enzymes often results from the overexpression or amplification of the genes encoding these enzymes frontiersin.orgresearchgate.netscienceopen.com.
Gene Duplication : In some cases, duplication of genes encoding detoxification enzymes can lead to higher enzyme levels and, consequently, increased resistance researchgate.net.
Plasmid-borne Resistance : While more commonly studied in antibiotic resistance, the acquisition of specific genes (e.g., sul genes for sulfonamide resistance) can confer resistance by coding for insensitive enzymes nih.gov. While not directly linked to this compound in the search results, this highlights a broader genetic mechanism for chemical resistance.
The continuous selection pressure from repeated herbicide applications favors the survival and reproduction of individuals carrying these resistance genes, leading to a rapid increase in the frequency of resistant genotypes within the population plantwiseplusknowledgebank.orgwsu.edu.
Behavioral Resistance Strategies in Pest PopulationsBehavioral resistance involves changes in the behavior of pest populations that reduce their exposure to herbicides or pesticidesusda.govmbimph.comwsu.edu. This mechanism, though less studied than biochemical or target-site resistance, can be a significant factor in the failure of control measureswsu.edu.
Examples of behavioral resistance include:
Avoidance of Treated Surfaces : Pests may detect the presence of the herbicide and actively avoid treated areas, moving to untreated refuges within or adjacent to fields mbimph.comwsu.edumdpi.com.
Altered Feeding Patterns : Changes in feeding habits or host plant preferences can reduce exposure to the herbicide mbimph.com.
Changes in Habitat Preference : Pests might shift their preferred habitats to areas where herbicide application is less frequent or absent mbimph.com.
These behavioral changes can be innate or evolve under consistent selection pressure from sublethal doses of pesticides, leading to lineages that are better adapted to avoid the herbicidal action mdpi.com.
Research Implications for Sustainable Pest Management and Integrated Pest Management (IPM)The emergence and spread of herbicide resistance, including to compounds like this compound, pose a significant threat to global agricultural productivity and food securityplantwiseplusknowledgebank.orgmbimph.comfao.org. This necessitates a shift towards more sustainable pest management approaches, with Integrated Pest Management (IPM) being a cornerstone strategyfao.orgnih.govpagepal.orgmdpi.com.
IPM is a comprehensive approach that integrates various pest control techniques to discourage the development of pest populations while minimizing reliance on chemical pesticides and reducing risks to human health and the environment fao.orgmdpi.com. Key research implications and strategies for sustainable pest management in the face of this compound resistance include:
Understanding Resistance Mechanisms : Continued research into the specific biochemical, physiological, genetic, and behavioral mechanisms of this compound resistance is vital. This knowledge can inform the development of new herbicides that circumvent existing resistance or the design of synergists that overcome detoxification pathways usda.govweedsmart.org.au.
Herbicide Rotation and Mixtures : Implementing strategies that involve rotating herbicides with different modes of action (MOA) and using mixtures of compounds can help delay the onset and spread of resistance by reducing the selection pressure from any single herbicide MOA plantwiseplusknowledgebank.orgusda.govwsu.eduresearchgate.net.
Preserving Susceptible Populations : Strategies such as creating untreated refuges within or adjacent to treated fields can help maintain a population of susceptible individuals. These susceptible individuals can interbreed with resistant ones, diluting resistance genes and slowing the development of widespread resistance usda.govwsu.eduresearchgate.net.
Monitoring and Surveillance : Continuous monitoring of pest populations for signs of resistance development is crucial. Early detection allows for timely adjustments to management strategies before resistance becomes widespread and problematic plantwiseplusknowledgebank.orgmbimph.com.
Research findings indicate that IPM programs can lead to significant reductions in pesticide use while maintaining or even increasing crop yields, demonstrating their potential for sustainable intensification of agriculture mdpi.com. For instance, a review of 85 IPM projects in Asia and Africa found a mean yield increase of 40.9% coupled with a decline in pesticide use to 30.7% compared to baselines, with some cases achieving zero pesticide use mdpi.com.
Advanced Research Methodologies and Future Directions in Sulfallate Studies
Application of Omics Technologies (Genomics, Proteomics, Metabolomics)
Omics technologies, encompassing genomics, proteomics, and metabolomics, offer high-throughput analytical capabilities to investigate biological systems at a molecular level. Metabolomics, in particular, has found extensive application in various domains, including disease diagnosis, drug toxicity assessment, and research into drug mechanisms, owing to its high resolution, sensitivity, and throughput. nih.gov This technology enables the scientific investigation of metabolites produced through endogenous reactions within the body, which closely reflect disease phenotypes and facilitate the screening of targets for exogenous chemicals. nih.gov
While direct, extensive studies specifically on sulfallate using these advanced omics approaches are not widely reported in the current literature, the underlying principles and methodologies are highly relevant for future investigations. These could include understanding its subtle biological effects or degradation pathways. For instance, untargeted metabolomics could be employed to identify metabolic changes in organisms exposed to residual this compound in the environment, thereby providing insights into affected biochemical pathways. Similarly, genomics could reveal gene expression alterations, and proteomics could identify protein modifications, offering a more complete picture of cellular responses to this compound exposure, analogous to their application for other xenobiotics in toxicology research. nih.govbioscientifica.com Such applications would allow for a more precise understanding of the relationship between chemical exposure and biological outcomes. nih.gov
Advanced Spectroscopic and Chromatographic Techniques in this compound Research
Advanced spectroscopic and chromatographic techniques are fundamental for the detection, quantification, and structural elucidation of this compound and its potential transformation products across various matrices. Gas Chromatography/Mass Spectrometry (GC/MS) is a well-established method for this compound analysis. nih.govepa.govgcms.cznist.gov For example, EPA Method 8270D utilizes GC/MS for the analysis of this compound in solid waste matrices, soils, air sampling media, and water, reporting a detection limit of 10 µg/L. nih.govepa.gov This method relies on the qualitative identification of an analyte through its retention time and the relative abundance of characteristic mass-to-charge ratios (m/z). epa.gov
Liquid Chromatography/Mass Spectrometry (LC/MS/MS) represents another powerful technique widely employed in pesticide monitoring programs, known for its high sensitivity and selectivity. shimadzu.comshimadzu.comnih.goveurl-pesticides.eu Libraries, such as the Shimadzu Pesticide MRM Library, support LC/MS/MS analysis for numerous compounds, including this compound, by providing optimized Multiple Reaction Monitoring (MRM) transitions. shimadzu.comshimadzu.comeurl-pesticides.eu This facilitates rapid method development and quantitative analysis. shimadzu.com Furthermore, residue analysis of this compound (historically known as Vegadex) has been performed using gas-liquid chromatography for agricultural products such as beet, turnips, lettuce, cabbage, broccoli, and Chinese cabbage, achieving a sensitivity of 0.01 ppm. nih.gov Technical samples of this compound, when diluted with methanol, can also be analyzed using UV spectroscopy. nih.gov
The table below summarizes key analytical methods used for this compound.
| Technique | Application | Matrix | Detection Limit / Sensitivity | Reference |
| GC/MS | Qualitative identification and quantification | Solid waste, soils, air, water | 10 µg/L | nih.govepa.gov |
| GC-GLC | Residue analysis | Beet, turnips, lettuce, cabbage, broccoli, Chinese cabbage | 0.01 ppm | nih.gov |
| LC/MS/MS | Quantitative analysis in pesticide monitoring programs | Various (e.g., food safety, environmental) | High sensitivity | shimadzu.comshimadzu.comeurl-pesticides.eu |
| UV Spectroscopy | Technical sample analysis | Methanol solution | Not specified | nih.gov |
In Silico Modeling and Computational Chemistry in Mechanistic Elucidation
In silico modeling and computational chemistry play a significant role in modern chemical research by providing virtual screening tools to predict the behavior of compounds and their interactions with biological targets. qima-lifesciences.com These computational simulations, often expressed as equations or rules, can qualitatively and quantitatively evaluate various chemical interactions. pharmafeatures.com Quantitative Structure-Activity Relationship (QSAR) models, for instance, are utilized to predict the toxicity of chemicals, including pesticides, based on their molecular structure and physicochemical properties. scispace.commarquette.eduresearchgate.net These models can help address data gaps for new or untested compounds, often indicating that toxicity increases with lipophilicity and decreases with polarity. researchgate.net
For this compound, in silico approaches could be employed to elucidate its precise mechanism of action at a molecular level, potentially identifying specific enzymes or receptors with which it interacts. Molecular docking simulations could predict how this compound binds to target proteins, offering insights into its herbicidal activity or potential off-target effects. Furthermore, computational chemistry can be used to model the degradation pathways of this compound in various environmental compartments, predicting stable metabolites and their potential reactivity. The development of robust and reliable in silico models, validated against experimental data, can significantly reduce the need for extensive laboratory testing, thereby accelerating research and risk assessment processes for compounds like this compound. qima-lifesciences.commarquette.edu
Integration of Environmental Modeling for Fate and Transport Predictions
Environmental modeling is an essential tool for predicting the fate and transport of chemical compounds, including herbicides like this compound, across various environmental media such as soil, water, and air. These environmental fate models (EFMs) integrate pollutant transport, transfer, and degradation processes into mass balance equations to predict a contaminant's behavior and concentration. mdpi.com Fugacity models, for example, are widely used to describe the tendency of a compound to migrate and partition between different environmental compartments, including air, water, soil, sediment, and biota. ornl.govresearchgate.net
The significant differences in the environmental behavior of organic chemicals are largely attributed to their physicochemical properties. ornl.gov For this compound, its estimated Koc value of 2000 suggests moderate mobility in soil. nih.gov Volatilization from moist soil surfaces is expected to be an important fate process, based on its estimated Henry's Law constant of 6.5 x 10⁻⁶ atm-cu m/mole, which is derived from its vapor pressure (2.2 x 10⁻³ mm Hg) and water solubility (100 mg/L). nih.gov However, adsorption to soil is anticipated to attenuate volatilization. nih.gov These models can simulate long-term environmental behavior and assist in assessing the transfer and exposure of chemicals. researchgate.net
The table below presents key physicochemical properties of this compound relevant to environmental modeling.
| Property Name | Value | Unit | Reference |
| Molecular Weight | 223.79 | g/mol | herts.ac.uk |
| Water Solubility | 100 | mg/L | nih.gov |
| Vapor Pressure | 2.2 x 10⁻³ | mm Hg | nih.gov |
| Henry's Law Constant | 6.5 x 10⁻⁶ | atm-cu m/mole | nih.gov |
| Estimated Koc Value | 2000 | (dimensionless, adsorption coefficient) | nih.gov |
Interdisciplinary Approaches in Agricultural Chemical Research
Addressing the complex challenges in agriculture, such as sustainable crop protection and the environmental impact of chemicals, increasingly necessitates interdisciplinary approaches. Chemistry itself is fundamentally interdisciplinary, bridging various scientific domains like biochemistry, environmental science, and agricultural science. solubilityofthings.com This integration fosters collaboration and innovation, leading to a more holistic understanding of complex phenomena. solubilityofthings.com
Integrated Pest Management (IPM) serves as a prime example of such an interdisciplinary framework in agricultural chemical research. researchgate.netepa.govebsco.com IPM promotes a sustainable intensification of agriculture by adopting combined strategies that reduce reliance on chemical pesticides while improving crop productivity and ecosystem health. researchgate.net This approach integrates biological, cultural, and chemical tactics in a balanced way, minimizing environmental impact and combating issues like pesticide resistance. epa.govebsco.com Research in IPM involves diverse fields, from understanding pest biology and ecology to developing targeted pesticide delivery systems (e.g., nanoemulsions and controlled-release formulations) and exploring novel biopesticides. researchgate.net
Furthermore, interdisciplinary research programs, such as those combining plant/agriculture sciences, chemical sciences, and engineering, are crucial for developing environmentally friendly chemicals and sustainable agricultural practices. ucop.eduresearchgate.net These collaborations enhance problem-solving skills, encourage critical thinking, and lead to more comprehensive and effective solutions that no single discipline could achieve alone. solubilityofthings.comucop.edumdpi.com The integration of insights across multiple disciplines is essential to meet the challenges facing agriculture in the 21st century, including food security and environmental sustainability. solubilityofthings.comunl.edu
Regulatory and Policy Analysis of Sulfallate
Evolution of Regulatory Frameworks for Pesticides and Chemical Control (e.g., REACH)
The regulatory landscape for pesticides and chemical control has undergone significant evolution, driven by increasing awareness of their potential impacts on human health and the environment oup.comacademicblock.com. Historically, the widespread use of synthetic chemicals like DDT in the mid-20th century led to public concern and the subsequent establishment of regulatory bodies and frameworks to monitor and control chemical use academicblock.com.
In the European Union (EU), legislation concerning chemicals and pesticides aims to safeguard human health and the environment while preventing trade barriers europa.eu. Key regulatory achievements at the EU level include the Classification, Labelling and Packaging (CLP) Regulation and the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) Regulation europa.eu.
REACH Regulation (EC) No 1907/2006: Enacted on June 1, 2007, REACH established a comprehensive legal framework for the development, testing, production, marketing, and use of chemicals, consolidating approximately 40 previous legislative acts into a single system europa.eugreenly.earth. A fundamental shift introduced by REACH was the transfer of the burden of proof regarding risk assessment from public authorities to the companies manufacturing, importing, or using the substances europa.eugreenly.earth. The regulation also mandates the replacement of the most hazardous chemicals with suitable alternatives europa.eu. The European Chemicals Agency (ECHA) is responsible for managing the technical, scientific, and administrative aspects of REACH and ensuring consistent application europa.eu. While pesticides and biocides are generally governed by other specific EU legislation, REACH imposes additional requirements on co-formulants used in Plant Protection Products croplifeeurope.eutrade.gov. The revision of the REACH regulation, initially part of the EU's "zero pollution" ambition under the European Green Deal, has been postponed europa.eujusticepesticides.org.
United States Regulatory Framework: In the U.S., the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA), initially approved in 1947, set rules for labeling, authorization for sale, and cancellation or suspension of pesticide registrations oup.com. Major amendments were introduced by the Federal Environmental Pesticide Control Act (FEPCA) in 1972, which shifted the burden of proof for performance and toxicity traits to applicant companies and transferred regulatory powers to the Environmental Protection Agency (EPA) oup.com. The EPA reviews extensive studies and tests to ensure pesticides pose no unacceptable risks to human and animal health or the environment before registration croplife.org.
International Harmonization Efforts: Internationally, organizations such as the Food and Agriculture Organization (FAO) and the World Health Organization (WHO) have played a crucial role in shaping pesticide regulation. They jointly established the Codex Alimentarius Commission, which sets international standards for food safety, including pesticide residues academicblock.comcroplife.org. The International Code of Conduct on Pesticide Management, adopted by FAO in 1985 and subsequently revised, serves as a reference framework for international guidance on pesticide management fao.orgwho.int. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) is also widely adopted for chemical classification and labeling worldwide croplife.orgwho.int.
Academic Analysis of Policies Regarding Obsolete or Restricted Pesticides
The issue of obsolete or restricted pesticides presents significant challenges to environmental and public health globally worldbank.orgpitt.edu. The FAO defines obsolete pesticides as products that can no longer be used for their intended purpose, often due to being banned, deteriorated, or simply unwanted worldbank.orgfao.orgbasel.int. These stockpiles pose considerable hazards, including contamination of natural resources pitt.edu. The accumulation of such pesticides can be attributed to various factors, including bans on Highly Hazardous Pesticides (HHPs), illegal trade, over-ordering, and inadequate storage practices basel.int.
International conventions play a critical role in addressing the challenges posed by these chemicals:
Stockholm Convention on Persistent Organic Pollutants (POPs): This environmental treaty, which entered into force in 2004, aims to eliminate or reduce the release of intentionally produced POPs pitt.edupan-europe.inforesearchgate.net. While Sulfallate is not explicitly listed as a POP under this convention, the broader objective of the Stockholm Convention influences the global approach to managing persistent and hazardous chemicals pan-europe.info. The convention has banned or severely restricted several chlorinated organic compounds, many of which are pesticides researchgate.net.
Rotterdam Convention on the Prior Informed Consent (PIC) Procedure: The Rotterdam Convention, which came into force in 2004, promotes shared responsibilities in the international trade of certain hazardous chemicals and pesticides worldbank.orgpitt.edu. It operates as an early warning system for bans and severe restrictions on pesticides, requiring exporting countries to ensure compliance with importing countries' decisions on whether to allow or prohibit imports pan-europe.info. This compound is included in the list of chemicals under the Rotterdam Convention who.intpic.int.
Basel Convention: This convention addresses the control of transboundary movements of hazardous wastes and their disposal, which includes obsolete pesticides worldbank.orgciel.org.
Academic analyses highlight that the presence of obsolete pesticide stocks necessitates effective policies for their safe management, reduction, and elimination worldbank.orgfao.org. Given the widespread distribution of contaminated sites and the high costs associated with cleanup, prioritizing stockpiles for intervention is crucial worldbank.org.
A significant concern raised in academic discourse is the "toxic double standard," where some high-income countries export pesticides that are banned or unapproved domestically to low- and middle-income countries ciel.org. These importing countries often have less stringent regulations and limited technical capacity to manage hazardous substances, leading to a "poison boomerang" effect where residues from these exported pesticides can re-enter the exporting countries through food imports ciel.org. This practice underscores the need for more robust international agreements and consistent global regulatory standards.
Implications of International Chemical Regulations on Research Directives for this compound
International chemical regulations, particularly conventions like Stockholm and Rotterdam, profoundly influence research directives concerning compounds such as this compound. The overarching goal of these regulations is to eliminate or severely restrict hazardous chemicals, which in turn steers research towards understanding their environmental fate, toxicity, and, crucially, the development of safer alternatives pitt.edupan-europe.infociel.org.
For this compound, its inclusion in the Rotterdam Convention list and its status as an obsolete and restricted substance in various jurisdictions directly impact research. Research efforts are not focused on developing new applications or expanding its use, but rather on:
Monitoring and Assessment: Understanding its persistence in the environment, potential for residual presence, and any long-term effects, especially in regions where it might still be present or illegally used nih.govresearchgate.net.
Remediation and Disposal: Developing and improving methods for the safe disposal and decontamination of existing this compound stockpiles and contaminated sites, given its hazardous waste classification nih.govworldbank.orgresearchgate.net. This includes analytical studies to support interventions to reduce adverse effects worldbank.org.
Policy Effectiveness Evaluation: Research also contributes to evaluating the effectiveness of policies aimed at preventing the accumulation of obsolete pesticides, such as improved stock management practices fao.org.
Alternatives Development: The regulatory pressure to reduce and replace hazardous chemicals drives research into developing new, less harmful herbicides and pest control methods that can serve as viable alternatives to compounds like this compound europa.eu. This aligns with the broader aim of sustainable pest management and reducing reliance on chemical pesticides cfbf.com.
The global disparity in pesticide legislation and maximum residue limits (MRLs) creates technical barriers to trade and raises concerns about food safety researchgate.net. This highlights the need for international harmonization of pesticide standards, which would necessitate collaborative research to establish globally accepted risk assessments and residue limits researchgate.net. The costs associated with complying with increasingly stringent regulations can also influence research and development (R&D) investments, potentially shifting focus away from compounds that are already heavily restricted or obsolete psu.edu.
In essence, the regulatory frameworks, particularly international agreements, act as a strong directive for research, moving it away from the application and development of hazardous substances like this compound and towards their safe management, elimination, and the innovation of environmentally sound alternatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
